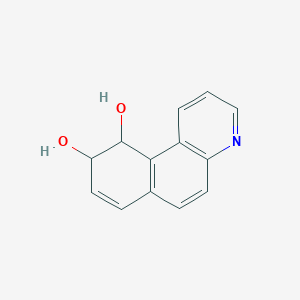
Benzo(f)quinoline-9,10-dihydrodiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(f)quinoline-9,10-dihydrodiol is a polycyclic aromatic hydrocarbon (PAH) that is widely studied for its chemical and biological properties. This compound is formed by the oxidation of benzo(f)quinoline, which is a common environmental pollutant found in tobacco smoke, vehicle exhaust, and industrial emissions. Benzo(f)quinoline-9,10-dihydrodiol has been shown to have a variety of biological effects, including mutagenicity, carcinogenicity, and toxicity.
作用機序
Benzo(f)quinoline-9,10-dihydrodiol is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and form adducts. These adducts can cause mutations and ultimately lead to cancer. The exact mechanism of action of benzo(f)quinoline-9,10-dihydrodiol is still under investigation, but it is believed to involve the formation of reactive oxygen species and the activation of signaling pathways that lead to DNA damage and cell death.
生化学的および生理学的効果
Benzo(f)quinoline-9,10-dihydrodiol has been shown to have a variety of biochemical and physiological effects. It is mutagenic and carcinogenic in a variety of cell types and animal models. It has also been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer and other diseases. Additionally, benzo(f)quinoline-9,10-dihydrodiol has been shown to have effects on the immune system, including the modulation of cytokine production and the activation of immune cells.
実験室実験の利点と制限
Benzo(f)quinoline-9,10-dihydrodiol is a useful tool for studying the mechanisms of Benzo(f)quinoline-9,10-dihydrodiol-induced DNA damage and mutagenesis. It is a well-characterized compound that is widely available and relatively easy to synthesize. However, there are limitations to its use in lab experiments. For example, it is a highly reactive compound that can be difficult to handle, and it can be toxic to cells at high concentrations. Additionally, the effects of benzo(f)quinoline-9,10-dihydrodiol on different cell types and in different experimental conditions can vary, making it important to carefully control experimental conditions.
将来の方向性
There are many future directions for research on benzo(f)quinoline-9,10-dihydrodiol. One area of interest is the development of new methods for synthesizing and purifying this compound. Another area of research is the development of new techniques for studying the mechanisms of Benzo(f)quinoline-9,10-dihydrodiol-induced DNA damage and mutagenesis, including the use of advanced imaging and sequencing technologies. Additionally, there is a need for further investigation into the effects of benzo(f)quinoline-9,10-dihydrodiol on different cell types and in different experimental conditions, as well as its potential role in the development of cancer and other diseases.
合成法
Benzo(f)quinoline-9,10-dihydrodiol can be synthesized by the oxidation of benzo(f)quinoline using various chemical reagents such as potassium permanganate, hydrogen peroxide, and ozone. The most commonly used method for the synthesis of benzo(f)quinoline-9,10-dihydrodiol is the reaction of benzo(f)quinoline with potassium permanganate in the presence of a catalyst such as copper sulfate. The reaction yields benzo(f)quinoline-9,10-dihydrodiol as the major product, along with other minor products.
科学的研究の応用
Benzo(f)quinoline-9,10-dihydrodiol is widely studied for its mutagenic and carcinogenic properties. It is used as a model compound for studying the mechanisms of Benzo(f)quinoline-9,10-dihydrodiol-induced DNA damage and mutagenesis. Benzo(f)quinoline-9,10-dihydrodiol has been shown to induce DNA adducts, which can lead to mutations and ultimately cancer. It is also used as a probe for studying the metabolism of Benzo(f)quinoline-9,10-dihydrodiols in vivo and in vitro.
特性
CAS番号 |
119143-41-8 |
|---|---|
製品名 |
Benzo(f)quinoline-9,10-dihydrodiol |
分子式 |
C13H11NO2 |
分子量 |
213.23 g/mol |
IUPAC名 |
9,10-dihydrobenzo[f]quinoline-9,10-diol |
InChI |
InChI=1S/C13H11NO2/c15-11-6-4-8-3-5-10-9(2-1-7-14-10)12(8)13(11)16/h1-7,11,13,15-16H |
InChIキー |
NCMNKLTXFXNWHC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C(C(C=C3)O)O)N=C1 |
正規SMILES |
C1=CC2=C(C=CC3=C2C(C(C=C3)O)O)N=C1 |
同義語 |
BENZO(F)QUINOLINE-9,10-DIHYDRODIOL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



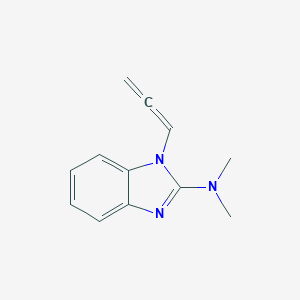
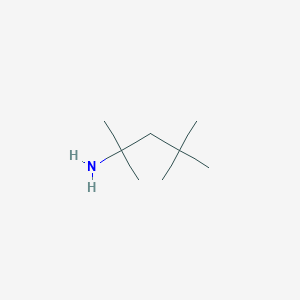
![[(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B44044.png)
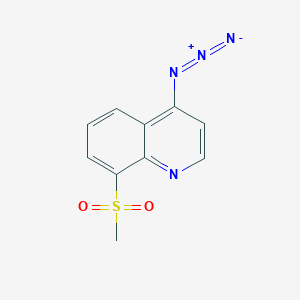
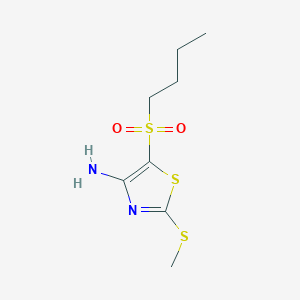
![(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate](/img/structure/B44047.png)
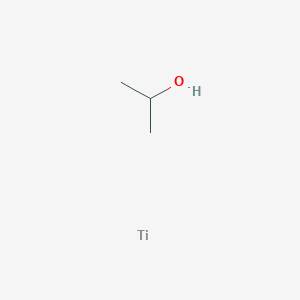
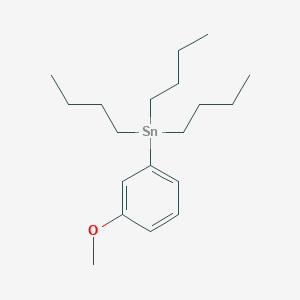
![[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B44062.png)
![(2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]-N-[(2S)-2-[4-(trifluoromethyl)anilino]propanoyl]pentanamide](/img/structure/B44063.png)

![Benzyl N-[(5S)-6-[[(3S,4S)-1-[[(2S)-1-(benzylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-5-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]-6-oxohexyl]carbamate](/img/structure/B44068.png)
![3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B44069.png)
